molecular formula C14H15N3O2S B5802004 N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea

N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea

Cat. No. B5802004
M. Wt: 289.35 g/mol
InChI Key: QJPNKWCTYLVQAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea, also known as DPTU, is a chemical compound that has gained significant attention in the field of scientific research. DPTU is a thiourea derivative that has been synthesized through a series of chemical reactions. It has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins. This compound has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis. It has also been shown to inhibit the growth of various cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to possess antioxidant and anti-inflammatory properties, which may help to reduce the risk of various diseases. This compound has also been shown to inhibit the growth of various cancer cells and has potential applications in the treatment of cancer.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea has several advantages as a research tool. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, this compound also has some limitations. It is highly toxic and must be handled with care. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications in some areas of research.

Future Directions

There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Another potential direction is the investigation of the mechanism of action of this compound to gain a better understanding of its biological effects. Additionally, further research is needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea involves a series of chemical reactions. The first step involves the reaction of 2,5-dimethoxyaniline with carbon disulfide to form 2,5-dimethoxyphenyl isothiocyanate. This intermediate is then reacted with pyridine to form this compound. The overall synthesis process is complex and requires careful control of reaction conditions to obtain a high yield of the final product.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit a wide range of biological activities, including antitumor, antifungal, and antibacterial properties. This compound has also been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-pyridin-2-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-18-10-6-7-12(19-2)11(9-10)16-14(20)17-13-5-3-4-8-15-13/h3-9H,1-2H3,(H2,15,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPNKWCTYLVQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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